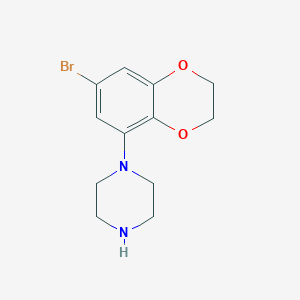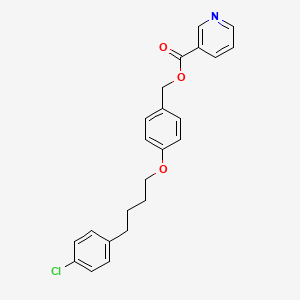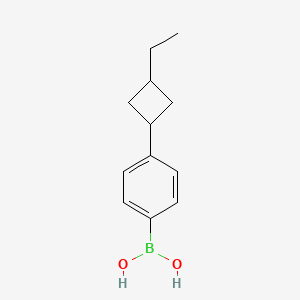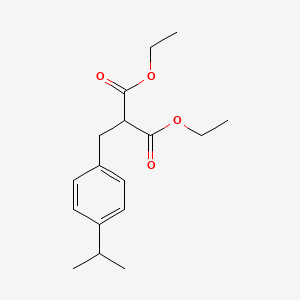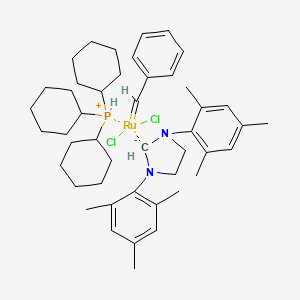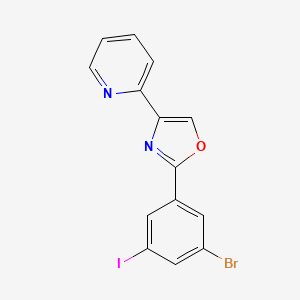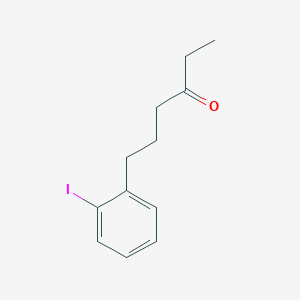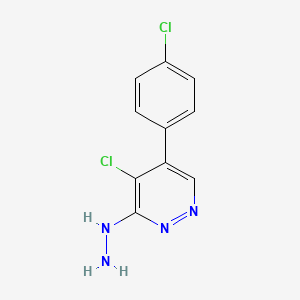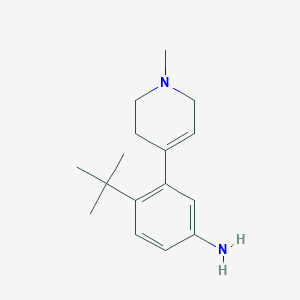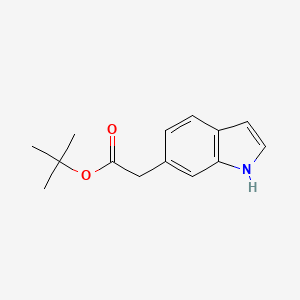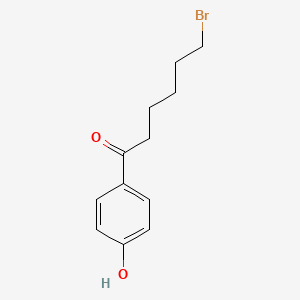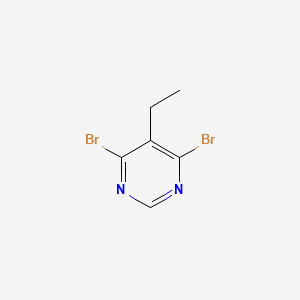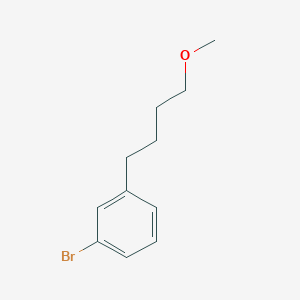
1-Bromo-3-(4-methoxybutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-methoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 4-methoxy-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.
Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.
Reduction: 3-(4-methoxy-butyl)-benzene.
Applications De Recherche Scientifique
1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methoxybenzene: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a methoxy-butyl group, leading to different reactivity and applications.
1-Bromo-3-(4-hydroxy-butyl)-benzene: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Uniqueness: 1-Bromo-3-(4-methoxybutyl)benzene is unique due to the presence of both a bromine atom and a 4-methoxy-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-bromo-3-(4-methoxybutyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3 |
Clé InChI |
NJGNSYLUXVJULC-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
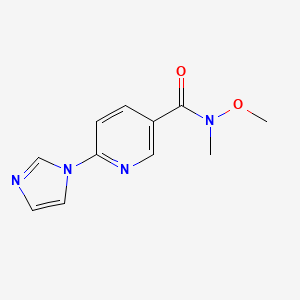
![1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one](/img/structure/B8290889.png)
